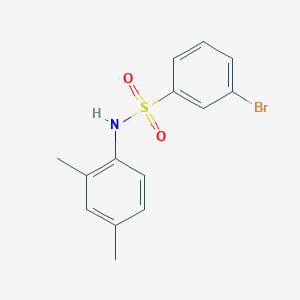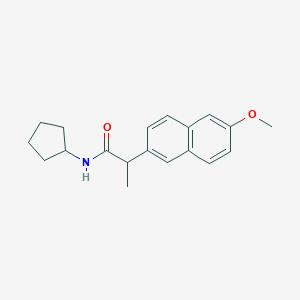![molecular formula C17H19F3N2O2S B270437 N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B270437.png)
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and antitumor agents. TAK-659 has shown promising results in preclinical studies as a potent inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling.
科学研究应用
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown potent inhibitory activity against BTK, which plays a crucial role in B-cell receptor signaling. This makes this compound a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, this compound has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus, where BTK plays a critical role in the pathogenesis of the disease.
作用机制
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation, proliferation, and survival. This mechanism of action makes this compound a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B-cell activation, proliferation, and survival, leading to the suppression of the immune response. This makes this compound a promising candidate for the treatment of B-cell malignancies and autoimmune diseases. In addition, this compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency against BTK, making it a valuable tool for studying the role of BTK in various diseases. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide. First, further preclinical studies are needed to fully understand the safety and efficacy of this compound in various diseases. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, the development of more potent and selective BTK inhibitors could lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases. Finally, the combination of this compound with other therapeutic agents could lead to synergistic effects and improved efficacy in the treatment of various diseases.
合成方法
The synthesis of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-nitroaniline with diethylamine to form N,N-diethyl-4-nitroaniline. This intermediate is then reacted with trifluoromethyl benzenesulfonyl chloride to yield the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).
属性
分子式 |
C17H19F3N2O2S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H19F3N2O2S/c1-3-22(4-2)15-10-8-14(9-11-15)21-25(23,24)16-7-5-6-13(12-16)17(18,19)20/h5-12,21H,3-4H2,1-2H3 |
InChI 键 |
IAHKBLABHQBSLU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)


![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)






![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)
